2-Thioadenosine 2-Thioadenosine an impurity of Cangrelor
Brand Name: Vulcanchem
CAS No.: 43157-50-2
VCID: VC21339675
InChI: InChI=1S/C10H13N5O4S/c11-7-4-8(14-10(20)13-7)15(2-12-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1
SMILES: C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N
Molecular Formula: C10H13N5O4S
Molecular Weight: 299.31 g/mol

2-Thioadenosine

CAS No.: 43157-50-2

Cat. No.: VC21339675

Molecular Formula: C10H13N5O4S

Molecular Weight: 299.31 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Thioadenosine - 43157-50-2

CAS No. 43157-50-2
Molecular Formula C10H13N5O4S
Molecular Weight 299.31 g/mol
IUPAC Name 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione
Standard InChI InChI=1S/C10H13N5O4S/c11-7-4-8(14-10(20)13-7)15(2-12-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1
Standard InChI Key LTESOZAUMTUKQX-UUOKFMHZSA-N
Isomeric SMILES C1=NC2=C(NC(=S)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
SMILES C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N
Canonical SMILES C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N
Melting Point 236.59 °C

Chemical Identity and Structure

Basic Information

2-Thioadenosine (CAS No. 43157-50-2) is a modified nucleoside with the molecular formula C₁₀H₁₃N₅O₄S and a molecular weight of 299.31 g/mol . Its IUPAC name is 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione . The compound is also known by several synonyms including 2-mercaptoadenosine, 2-thioxoadenosine, and 1,2-dihydro-2-thioxo-adenosine .

Structural Features

The structure of 2-thioadenosine is characterized by a thiol substitution at the C2 position of the purine ring, distinguishing it from conventional adenosine. This modification imparts unique biochemical properties to the molecule, influencing its receptor binding characteristics and biological activities . The compound consists of a purine base (adenine) with a thiol group substitution, linked to a ribose sugar moiety in a β-N-glycosidic bond configuration .

Physical and Chemical Properties

2-Thioadenosine appears as a pale yellow to yellow solid with a decomposition point above 178°C . Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-Thioadenosine

PropertyValueReference
Molecular Weight299.31 g/mol
Melting Point>178°C (decomposition)
Boiling Point544.5±60.0°C (Predicted)
Density2.18±0.1 g/cm³ (Predicted)
pKa8.37±0.40 (Predicted)
AppearancePale yellow to yellow solid
SolubilitySlightly soluble in aqueous base, DMSO, methanol (requires heating and sonication)
Storage Conditions2-8°C, protected from light

Synthesis Methods

Industrial Synthesis Routes

The industrial-scale preparation of 2-thioadenosine typically begins with commercially available adenosine (oxidate adenosine) as the starting material . The synthetic pathway involves:

  • Oxidation of adenosine with hydrogen peroxide to form an intermediate compound

  • Hydrolysis and ring-opening using sodium hydroxide solution

  • Ring closure reaction with carbon disulfide to obtain 2-thioadenosine

Laboratory Synthesis Method

A laboratory-scale synthesis method has been reported involving the reaction of intermediate compounds with carbon disulfide under specific conditions :

  • Tetrahydrofuran (5 ml), intermediate compound (27g, 100mmol), methanol (100 ml), carbon disulfide (100 ml), and dimethyl sulfoxide (500 ml) are combined with thorough stirring

  • The reaction mixture is heated at 140-150°C for 12 hours

  • After completion, the solvent is removed by reduced pressure distillation

  • The crude product is washed with ethanol, water, and saturated sodium chloride solution

  • After drying, the final product is obtained with a yield of approximately 80%

Biological Activities and Pharmacological Properties

Cellular and Biochemical Functions

2-Thioadenosine participates in various biochemical pathways and cellular processes, including:

  • Regulation of synthesis and degradation of biomolecules such as DNA, RNA, and proteins

  • Modulation of cell signaling pathways involved in cell growth, proliferation, and apoptosis

  • Maintenance of cellular redox balance and regulation of oxidative stress

These biological activities make 2-thioadenosine an important tool in biochemical research for investigating nucleoside functions in biological systems .

Structure-Activity Relationships

Research has established important structure-activity relationships for 2-thioadenosine derivatives:

  • The presence of a free amino group at the N⁶-position and a longer hydrophobic chain at the C²-position are essential for binding affinity at human A₂A adenosine receptors

  • Introduction of bulky hydrophobic groups at the N⁶-amino position decreases binding affinity at human A₂A adenosine receptors but may maintain binding affinity at human A₃ adenosine receptors

  • 2-Chloro derivatives generally show more potent and species-independent binding affinity than the corresponding 2-hydrogen analogues

Applications

Pharmaceutical Intermediate

The most significant application of 2-thioadenosine is as a pharmaceutical intermediate in the synthesis of cangrelor, an intravenous P2Y12 platelet receptor antagonist approved by the FDA in 2015 . Cangrelor is used in percutaneous coronary intervention (PCI) to reduce the risk of periprocedural thrombotic events . The synthesis of cangrelor from 2-thioadenosine monohydrate involves approximately seven additional synthetic steps .

Research Applications

In biochemical research, 2-thioadenosine serves as:

  • A tool for investigating adenosine signaling pathways

  • A precursor for developing novel adenosine receptor ligands

  • A model compound for understanding structure-activity relationships of adenosine derivatives

Analytical Methods and Quality Control

Analytical Techniques

Several analytical techniques are employed for the characterization and quality control of 2-thioadenosine:

  • High-Performance Liquid Chromatography (HPLC) for purity determination and impurity profiling

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation and structural analysis

  • Thermogravimetric Analysis (TGA) for confirmation of the monohydrate form

Recent Developments and Future Prospects

Recent research has focused on exploring the potential of 2-thioadenosine derivatives as ligands for various adenosine receptor subtypes . The development of truncated 2-substituted-4'-thioadenosine derivatives as dual A₂A and A₃ adenosine receptor ligands represents an active area of investigation .

The unique structural features of 2-thioadenosine continue to inspire the development of novel compounds with potential applications in drug discovery. Future research directions may include:

  • Further exploration of structure-activity relationships to develop more selective adenosine receptor ligands

  • Investigation of alternative synthetic routes to improve yield and reduce impurity formation

  • Exploration of direct therapeutic applications of 2-thioadenosine and its derivatives

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